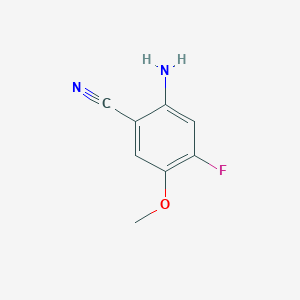
1,24-Tetracosanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,24-Tetracosanediol is an organic compound with the molecular formula C({24})H({50})O(_{2}) It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 24-carbon alkane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,24-Tetracosanediol can be synthesized through several methods, including:
Reduction of Tetracosanoic Acid: One common method involves the reduction of tetracosanoic acid (a 24-carbon fatty acid) using reducing agents such as lithium aluminum hydride (LiAlH({3})). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Hydrolysis of Tetracosane-1,24-dione: Another method involves the hydrolysis of tetracosane-1,24-dione using aqueous acid or base. This reaction converts the dione into the corresponding diol.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of tetracosanoic acid or its esters. This process is carried out in large reactors under high pressure and temperature, using catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Chemical Reactions Analysis
Types of Reactions
1,24-Tetracosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like LiAlH(_{4}).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl(_{2})) to form chlorides or with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: KMnO({3}) in acetic acid.
Reduction: LiAlH({3}) in THF.
Substitution: SOCl({3})N).
Major Products
Oxidation: Tetracosanoic acid, tetracosanal.
Reduction: Tetracosane.
Substitution: Tetracosane-1,24-dichloride, tetracosane-1,24-diesters.
Scientific Research Applications
1,24-Tetracosanediol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other long-chain diols and polymers. Its unique structure makes it a valuable compound for studying the properties of long-chain hydrocarbons.
Biology: It is used in the study of lipid metabolism and the role of long-chain diols in biological systems. It can serve as a model compound for understanding the behavior of similar molecules in cell membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism by which 1,24-tetracosanediol exerts its effects depends on its application:
In Chemistry: It acts as a building block for the synthesis of more complex molecules. Its hydroxyl groups participate in various chemical reactions, facilitating the formation of new bonds.
In Biology: It can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes involved in lipid metabolism.
In Medicine: It can form complexes with drugs, enhancing their solubility and stability. This can improve the bioavailability and efficacy of the drugs.
Comparison with Similar Compounds
1,24-Tetracosanediol can be compared with other long-chain diols such as:
1,12-Dodecanediol: A shorter chain diol with similar chemical properties but different physical properties due to its shorter chain length.
1,16-Hexadecanediol: Another long-chain diol with a 16-carbon chain, used in similar applications but with different solubility and melting point characteristics.
1,18-Octadecanediol: An 18-carbon chain diol, also used in the synthesis of polymers and surfactants.
Uniqueness: : The uniqueness of this compound lies in its 24-carbon chain, which provides distinct physical and chemical properties compared to shorter chain diols. Its long chain length makes it particularly useful in applications requiring high hydrophobicity and stability.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
22513-82-2 |
|---|---|
Molecular Formula |
C24H50O2 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
tetracosane-1,24-diol |
InChI |
InChI=1S/C24H50O2/c25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26/h25-26H,1-24H2 |
InChI Key |
SPUHPCYLASTIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCCO)CCCCCCCCCCCO |
melting_point |
108.4 - 108.6 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12100465.png)
![5-(1,4-Dioxaspiro[4.5]decan-3-yl)spiro[3a,6a-dihydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one](/img/structure/B12100471.png)
![2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B12100494.png)

![1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12100504.png)

![1,6-Dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B12100512.png)

![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12100518.png)

